molecular formula C10H8BrNO2S B15058887 Ethyl 7-bromobenzo[d]thiazole-2-carboxylate

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B15058887
M. Wt: 286.15 g/mol
InChI Key: WXCIKLLQRVIERU-UHFFFAOYSA-N
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Description

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a bromine atom at the 7th position of the benzo[d]thiazole ring and an ethyl ester group at the 2nd position of the carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromobenzo[d]thiazole-2-carboxylate typically involves the bromination of benzo[d]thiazole followed by esterification. One common method includes the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-bromobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 7-bromobenzo[d]thiazole-2-carboxylate can be compared with other benzo[d]thiazole derivatives such as:

  • Ethyl 2-bromobenzo[d]thiazole-7-carboxylate
  • 7-bromobenzo[d]thiazole-2-carboxylic acid
  • 2-aminobenzo[d]thiazole

Uniqueness

The unique positioning of the bromine atom at the 7th position and the ethyl ester group at the 2nd position of the carboxylate group distinguishes this compound from other similar compounds. This specific structure imparts distinct chemical reactivity and biological activity, making it valuable for targeted research applications .

Properties

IUPAC Name

ethyl 7-bromo-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-5-3-4-6(11)8(7)15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCIKLLQRVIERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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